6-Ethylthieno[3,2-b]pyridine
Description
Properties
CAS No. |
18366-60-4 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
6-ethylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NS/c1-2-7-5-9-8(10-6-7)3-4-11-9/h3-6H,2H2,1H3 |
InChI Key |
FFQSTBHBHSNVAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=CS2)N=C1 |
Canonical SMILES |
CCC1=CC2=C(C=CS2)N=C1 |
Synonyms |
Thieno[3,2-b]pyridine, 6-ethyl- (8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Ethylthieno 3,2 B Pyridine and Analogues
Established Synthetic Routes to the Thieno[3,2-b]pyridine (B153574) Core
The foundational step in obtaining derivatives like 6-Ethylthieno[3,2-b]pyridine is the efficient assembly of the fused thieno[3,2-b]pyridine ring system. Chemists have developed both cyclization-based strategies and linear multi-step sequences to achieve this.
Cyclization reactions are a cornerstone in the synthesis of the thieno[3,2-b]pyridine core, offering direct routes to the fused system from appropriately substituted thiophene (B33073) or pyridine (B92270) precursors.
One prominent method is the Friedländer annulation , a classic reaction that involves the condensation of an o-aminoaryl carbonyl compound with a molecule containing an enolizable methylene (B1212753) group. researchgate.netsemanticscholar.org This approach has been successfully applied to the synthesis of various thieno[2,3-b]pyridines from 2-aminothiophene derivatives and can be adapted for the [3,2-b] isomer. semanticscholar.orgresearchgate.net The reaction is often catalyzed by Brønsted or Lewis acids. researchgate.net
Another key strategy is the Gould-Jacobs reaction , which typically involves the reaction of an aminothiophene with a derivative of ethoxymethylenemalonic acid or a similar 1,3-dicarbonyl compound. igi-global.com This [3+3] annulation approach leads to the formation of the pyridine ring fused to the initial thiophene ring. igi-global.com
Intramolecular cyclization of suitably functionalized precursors is also a common tactic. For instance, the Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles, can be used to construct the thiophene ring onto a pyridine scaffold. igi-global.com Similarly, iodine-mediated intramolecular electrophilic aromatic cyclization of thiophen-2-yl-acrylates has been developed to produce thieno[3,2-b]pyridines. igi-global.com A cascade heterocyclization has also been reported, where sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate reacts with 2-(2-bromo-1-phenylethylidene)malononitrile, leading to the sequential formation of the thiophene and then the pyridine ring. igi-global.com
Linear, multi-step syntheses provide a high degree of control over substitution patterns. These routes often involve building one ring onto the other through a sequence of reactions.
A common multi-step approach begins with a substituted pyridine, such as a 3-halopyridine. The thiophene ring is then constructed in a stepwise manner. For example, reaction of 3-halo-2-alkynylpyridines with sodium sulfide (B99878) (Na2S) can yield the thieno[3,2-b]pyridine core. igi-global.com Another route involves the reaction of 3-halo-2-cyanomethylpyridines with reagents like phenyl isothiocyanate or carbon disulfide to form intermediates that cyclize into the thieno[3,2-b]pyridine system. igi-global.com
Syntheses starting from thiophene precursors are also well-established. A three-step process has been described that starts with the regioselective lithiation and subsequent bromination of 3-methylthiopyridine. This is followed by a Sonogashira coupling and then a halogenocyclization to furnish the fused thienopyridine. A key intermediate, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, can be prepared from the corresponding 3-amino compound via a Sandmeyer-type reaction using t-BuONO and CuBr₂. This bromo-derivative serves as a versatile platform for further functionalization.
Regioselective Functionalization and Derivatization at C-6 Position
With the thieno[3,2-b]pyridine core in hand, the introduction of substituents at specific positions is the next critical phase. The C-6 position is of particular interest for introducing diversity.
The synthesis of the titular compound, this compound, requires the specific introduction of an ethyl group at the C-6 position. While direct syntheses are not extensively documented in readily available literature, established methods for C-6 functionalization can be applied. A plausible route would involve the preparation of a 6-halothieno[3,2-b]pyridine intermediate, such as 6-bromothieno[3,2-b]pyridine. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction, for example, a Negishi or Stille coupling with an appropriate ethyl-organometallic reagent (e.g., ethylzinc (B8376479) chloride or tetraethyltin) to install the ethyl group.
Alternatively, strategies analogous to those used for related isomers could be adapted. For the synthesis of substituted thieno[2,3-b]pyridines, the Gewald reaction starting from a substituted cyclohexanone (B45756) (in this case, 4-ethylcyclohexanone), an active methylene nitrile, and elemental sulfur provides a route to a tetrahydrothienoquinoline, which can be aromatized to the corresponding 6-ethyl derivative. thieme-connect.com
Beyond the ethyl group, a wide array of substituents can be introduced onto the thieno[3,2-b]pyridine scaffold using modern cross-coupling methodologies. Palladium-catalyzed reactions are particularly powerful tools in this context.
The Buchwald-Hartwig C-N coupling is frequently employed to introduce amino groups. For example, several 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been prepared by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines.
The Suzuki-Miyaura C-C coupling is another invaluable method for creating carbon-carbon bonds. This reaction has been used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates by reacting methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with a variety of (hetero)aryl boronic acids or their derivatives. This highlights the utility of halogenated thienopyridines as key synthetic intermediates.
Novel Synthetic Approaches and Catalyst Development in Thieno[3,2-b]pyridine Chemistry
The field of heterocyclic synthesis is continually evolving, with new reactions and more efficient catalysts being developed.
Recent advances include the development of domino reactions that allow for the construction of complex molecules in a single pot. One such novel one-pot synthesis of thieno[3,2-b]pyridines proceeds via a domino SN₂ → Thorpe-Ziegler → Thorpe-Guareschi sequence.
A significant breakthrough has been the advent of direct C-H functionalization . This strategy avoids the pre-functionalization (e.g., halogenation) of the substrate, making syntheses more atom- and step-economical. The first catalytic direct C-H arylation on the thiophene ring of thienopyridines has been reported, utilizing palladium catalysis to functionalize the C-2 and C-3 positions. mdpi.com The development of ruthenium-based catalysts has also expanded the scope of C-H activation reactions. mdpi.com Rhodium(III)-catalyzed formal cycloadditions between thienopyridine carboxylic acids and alkynes, triggered by C-H activation, have also been reported to produce complex tricyclic systems. researchgate.net
Furthermore, novel catalyst systems are being explored to improve efficiency and selectivity. For instance, palladium catalysts paired with sterically hindered pyridine ligands have been shown to be effective for the synthesis of substituted pyridines via a C-H alkenylation/aza-6π-electrocyclization cascade. nih.govnih.gov These advanced catalytic methods represent the cutting edge of thieno[3,2-b]pyridine synthesis and functionalization.
One-Pot Reactions and Efficiency Enhancements
One-pot reactions and domino sequences represent a cornerstone of green chemistry and process efficiency, minimizing waste, saving time, and reducing costs. Several innovative one-pot methodologies have been developed for the synthesis of the thieno[3,2-b]pyridine core and its derivatives.
A notable domino reaction protocol enables the synthesis of benzothieno[3,2-b]pyridines from 3-amino-2-formyl-functionalized benzothiophenes and various ketones. nih.gov This approach, based on the Friedlander annulation, provides a straightforward route to the fused pyridine ring system in a single step. The reaction proceeds under relatively mild conditions and offers a broad substrate scope, leading to a library of novel scaffolds. nih.gov A plausible mechanism, elucidated by density functional theory (DFT) calculations, supports the efficiency of this transformation. nih.gov
Another powerful strategy involves a combinatorial synthesis of substituted thieno[3,2-b]pyridines through a novel SN2 → Thorpe-Ziegler → Thorpe-Guareschi domino reaction. acs.org This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple starting materials, highlighting the efficiency of domino reactions in generating molecular diversity.
Furthermore, a regioselective combinatorial synthesis of substituted thieno[3,2-b]pyridines has been achieved through a 'domino'-type reaction. uni.lu This method relies on the in situ generation of the mono-potassium salt of 2-cyano-1-mercaptoethenethiolate, which controls the regioselectivity of the subsequent cyclization steps. uni.lu The use of ethyl 2-cyanoacetate as a CH-acid in this reaction can terminate the domino sequence at the Dieckmann condensation step, yielding novel thiophene derivatives. uni.lu
Efficiency in synthesis is also enhanced by procedures that generate key intermediates in situ. For instance, a one-pot synthesis of 2-substituted thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylates has been developed. researchgate.net This process involves the saponification of the starting ester, followed by treatment with arylhydrazines in acetic acid. This sequence facilitates the in situ decarboxylation of the resulting 3-aminothiophene-2-carboxylic acid to form a 3-aminothiophene intermediate, which then undergoes a Fischer indolization. researchgate.net While the final product is a thieno[3,2-b]indole, the principle of in situ generation of a reactive intermediate is a valuable strategy for improving synthetic efficiency.
Table 1: Examples of One-Pot Syntheses of Thieno[3,2-b]pyridine Analogs and Related Heterocycles
| Starting Materials | Reaction Type | Key Features | Product Type | Ref |
| 3-Amino-2-formyl-functionalized benzothiophenes, Ketones | Domino (Friedlander) | Gram-scale synthesis, benign conditions | Benzothieno[3,2-b]pyridines | nih.gov |
| Disodium 4-cyanoisothiazole-3,5-dithiolate, Alkylation reagents, Malononitrile, Aromatic aldehydes | Three-component domino | Regioselective synthesis of isomers, further functionalization | Isothiazolo[4',3':4,5]thieno[3,2-b]pyrano[2,3-d]pyridines | acs.org |
| 3-Aminothiophene-2-carboxylates, Arylhydrazines | One-pot, two-step | In situ generation of 3-aminothiophenes via saponification/decarboxylation | 2-Substituted thieno[3,2-b]indoles | researchgate.net |
| Monopotassium salt of carbamoylcyanodithioacetic acid, Ethyl 4-chloroacetoacetate | Domino reaction | Highly selective method for substituted thieno[3,2-b]pyridines | Substituted 5H-pyrano[2,3-d]-thieno[3,2-b]pyridines | researchgate.net |
Stereoselective Synthesis Methodologies
The development of stereoselective methods to control the three-dimensional arrangement of atoms is crucial in modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. While the direct stereoselective synthesis of this compound is not extensively documented, related methodologies for analogous heterocyclic systems provide valuable insights.
A significant advancement in this area is the highly enantioselective [4+2] cyclization of azadienes with in situ generated ketenes, catalyzed by a chiral isothiourea in a relay catalysis system with palladium. researchgate.net This method leads to the formation of 3,4-dihydrobenzofuro[3,2-b]pyridine derivatives in high yields and with excellent stereoselectivity. researchgate.net The key to this transformation is the formation of a C1-ammonium enolate from the ketene (B1206846) and the chiral catalyst, which then undergoes a formal [4+2] reaction. researchgate.net Although demonstrated on a benzofuro[3,2-b]pyridine core, this catalytic enantioselective approach represents a powerful strategy that could be adapted for thieno[3,2-b]pyridine analogs.
Diastereoselective synthesis has also been achieved in related systems. A Lewis acid-catalyzed [2+2] cycloaddition/retroelectrocyclization (CA-RE)/1,6-addition relay of aurone-derived 1-azadienes and 1-alkynylnaphthalen-2-ols has been reported for the regio- and diastereoselective synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines. researchgate.net This cascade reaction creates a chiral carbon center and an axial chirality with high diastereoselectivity. researchgate.net
The chiral-pool approach offers another avenue for stereoselective synthesis. The synthesis of epi-thieno analogues of phenanthroquinolizidine alkaloids has been accomplished starting from enantiopure (S)-2-aminoadipic acid. nih.gov Key steps in this synthesis include a π-cationic cyclization of chiral N-thienylmethyl-6-oxopipecolinic acids and a subsequent regioselective and diastereoselective reduction to establish the desired stereochemistry. nih.gov
Table 2: Examples of Stereoselective Syntheses of Thieno[3,2-b]pyridine Analogs and Related Heterocycles
| Starting Materials | Reaction Type | Catalyst/Reagent | Key Features | Product Type | Ref |
| Azadienes, Benzyl bromides (for in situ ketene generation) | Enantioselective [4+2] cyclization | Pd / Chiral Isothiourea | Relay catalysis, high yields, excellent stereoselectivity | 3,4-Dihydrobenzofuro[3,2-b]pyridines | researchgate.net |
| Aurone-derived 1-azadienes, 1-Alkynylnaphthalen-2-ols | Diastereoselective [2+2] cycloaddition/retroelectrocyclization/1,6-addition | Lewis Acid | Cascade reaction, formation of chiral carbon center and axial chirality, high diastereoselectivity | 1,2-Dihydrobenzofuro[3,2-b]pyridines | researchgate.net |
| (S)-2-Aminoadipic acid, Thienylmethyl bromides | Chiral-pool synthesis, π-cationic cyclization, Diastereoselective reduction | (CF3CO)2O/BF3·Et2O, NaBH4/CeCl3·7H2O | Multi-step synthesis from a chiral starting material, control of stereochemistry | epi-Thieno analogues of phenanthroquinolizidine alkaloids | nih.gov |
Structure Activity Relationship Sar and Ligand Design for Thieno 3,2 B Pyridine Derivatives
Methodological Approaches to SAR Elucidation
To decipher the complex relationship between the structure of thieno[3,2-b]pyridine (B153574) derivatives and their biological function, researchers employ several advanced computational and experimental techniques.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the statistical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in For thienopyridine-related scaffolds, three-dimensional QSAR (3D-QSAR) is particularly valuable.
In a study on thieno[3,2-b]pyrimidine analogs targeting the VEGFR-2 kinase, a 3D-QSAR model was developed that showed a strong correlation between the predicted and observed activities. innovareacademics.in This model yielded a high coefficient of determination (R² = 0.9429) and a cross-validated correlation coefficient (Q² = 0.7873), indicating its statistical significance and predictive power. innovareacademics.in Such models generate contour maps that visualize regions where certain physicochemical properties (e.g., steric bulk, hydrophobicity, electrostatic charge) would enhance or diminish biological activity. For instance, the VEGFR-2 inhibitor model suggested that adding hydrophobic substituents and electron-withdrawing groups would positively contribute to the inhibitory activity. innovareacademics.in
Similarly, a receptor-guided 3D-QSAR model for thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of Protein Kinase C theta (PKC-θ) produced a statistically significant model (Q²test = 0.600, R²train = 0.915), which helped in understanding the structural requirements for a complementary fit within the enzyme's active site. nih.gov These QSAR models serve as powerful tools for the virtual screening and rational design of new, more potent derivatives. innovareacademics.innih.gov
Fragment-Based Drug Discovery (FBDD) has emerged as an efficient strategy for identifying lead compounds. openaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Daltons) to identify those that bind weakly to the biological target. openaccessjournals.comfrontiersin.org These initial "hits" are then optimized and grown into more potent, drug-like molecules. frontiersin.org
The core advantage of FBDD is its ability to explore chemical space more efficiently than traditional high-throughput screening (HTS). openaccessjournals.com Because fragments are small, they can form high-quality interactions with the target, providing a solid starting point for optimization. frontiersin.org This method has been successfully applied to discover inhibitors for a variety of targets, including those considered "undruggable." nih.gov For instance, preliminary modifications of hit compounds from a chemical library led to the discovery of a fragment-sized thienopyrimidinone with highly improved ligand efficiency, demonstrating the power of this approach.
FBDD is particularly well-suited for complex targets like those in the central nervous system (CNS), where it can help design molecules with improved pharmacokinetic properties. frontiersin.org The systematic, piece-by-piece building process allows for precise control over the molecule's properties, facilitating the development of novel thieno[3,2-b]pyridine-based therapeutics. frontiersin.org
Impact of Substitution Patterns on Biological Interactions
The biological activity of the thieno[3,2-b]pyridine core is highly dependent on the nature and position of its substituents. Small modifications can lead to significant changes in potency and selectivity.
While specific research on the 6-ethylthieno[3,2-b]pyridine is not extensively detailed in the available literature, the influence of substituents at the C-6 position is known to be critical for the activity of thienopyridine derivatives. Studies on related scaffolds indicate that substitutions at both the C-4 and C-6 positions are often crucial for achieving high potency. nih.gov
For instance, in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides, substituents at the 6-position that act as hydrogen bond acceptors were found to confer the best activity. nih.gov In other studies, small alkyl groups at similar positions have been shown to modulate activity. On a related thieno[3,2-b]pyridine core, substituting a pyridine (B92270) amide at the 6-position with a methyl group led to a threefold improvement in potency, whereas a larger fluoro group caused a significant reduction. acs.org This suggests that the size and electronic properties of the C-6 substituent are finely tuned for optimal target interaction. An ethyl group at the C-6 position would likely provide a key hydrophobic interaction within a specific binding pocket, and its size may be optimal for fitting into certain enzyme active sites without causing steric hindrance. For example, studies on thieno[2,3-b]pyridines targeting TDP1 revealed that larger hydrophobic groups at the C-6 position, such as phenyl and tert-pentyl, were critical for significant inhibition. nih.gov
The SAR of thieno[3,2-b]pyridine derivatives is dictated by a wide range of substitutions across the scaffold.
C-2 and C-7 Positions: In a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles designed as Src kinase inhibitors, modifications at both the C-2 and C-7 positions were explored. Attaching various aminomethyl and aminoethyl groups to the C-2 phenyl ring maintained activity, but a direct amino group attachment decreased it. A 2,4-dichloro-5-methoxyphenylamino group at the C-7 position was found to provide superior inhibition of Src kinase.
C-4 and C-6 Positions: For 3-aminothieno[2,3-b]pyridine-2-carboxamides active against Mycobacterium tuberculosis, the most potent compounds featured substitutions at both the C-4 and C-6 positions. A trifluoromethyl group was identified as the best substituent at the C-4 position, while hydrogen bond acceptors at the para-position of a C-6 substituent yielded the best results. nih.gov
Amide Substituents: In the development of mGlu₅ negative allosteric modulators (NAMs) based on a thieno[3,2-b]pyridine-5-carboxamide core, the nature of the amide group was critical. Replacing a picolinamide (B142947) core with the thieno[3,2-b]pyridine while keeping a 5-fluoropyridyl amide resulted in a compound with similar high potency (IC₅₀ = 61 nM). acs.org Moving the fluoro substituent on this amide from the 5- to the 6-position reduced potency over 17-fold, while a methyl group at the 6-position improved potency threefold (IC₅₀ = 22 nM). acs.org
The following table summarizes key SAR findings for thienopyridine derivatives:
| Scaffold | Position of Substitution | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]pyridine-5-carboxamide | Pyridine Amide (6-position) | Methyl | 3-fold improvement in mGlu₅ NAM potency (IC₅₀ = 22 nM) | acs.org |
| Thieno[3,2-b]pyridine-5-carboxamide | Pyridine Amide (6-position) | Fluoro | >17-fold reduction in mGlu₅ NAM potency (IC₅₀ = 1.1 µM) | acs.org |
| Thieno[3,2-b]pyridine-6-carbonitrile | C-7 | 2,4-dichloro-5-methoxyphenylamino | Superior Src kinase inhibition | |
| Thieno[2,3-b]pyridine (B153569) | C-6 | Phenyl / tert-pentyl | Significant TDP1 inhibition | nih.gov |
| 3-Aminothieno[2,3-b]pyridine | C-4 | Trifluoromethyl | Optimal for anti-tuberculosis activity | nih.gov |
Pharmacophore Hypothesis Development and Validation
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Developing and validating a pharmacophore hypothesis is a crucial step in modern ligand design.
For thienopyridine-related structures, several pharmacophore models have been successfully developed. In one study targeting mGluR5, a five-point pharmacophore hypothesis, designated AARRR , was generated for a series of thieno[2,3-b]pyridines. nih.gov This model consists of two hydrogen bond acceptors (A) and three aromatic rings (R). The subsequent 3D-QSAR model built on this pharmacophore alignment showed high predictive capability (Q² = 0.74), validating the hypothesis. nih.gov
Another pharmacophore model, AAHRR , was developed for thieno[3,2-b]pyrimidine analogs targeting VEGFR-2. This model identified two hydrogen bond acceptors (A), one hydrophobic group (H), and two aromatic rings (R) as essential features for binding. innovareacademics.in The model successfully guided the optimization of inhibitors by highlighting the importance of hydrophobic character and specific hydrogen bonding interactions for enhancing VEGFR-2 inhibition. innovareacademics.in
The thieno[3,2-b]pyridine scaffold itself is often considered a core pharmacophore element, providing a rigid framework that correctly positions substituents for interaction with the target protein, particularly in the design of kinase inhibitors. nih.gov The weak interaction of the core with the kinase hinge region allows for diverse binding modes, enabling the design of highly selective inhibitors that anchor in the kinase's back pocket. nih.gov
Molecular Mechanisms of Action and Target Engagement of Thieno 3,2 B Pyridine Analogues
Elucidation of Molecular Targets
Thieno[3,2-b]pyridine (B153574) derivatives have been demonstrated to engage a range of molecular targets, leading to the modulation of key cellular processes. Their activity stems from their ability to act as inhibitors of critical enzymes or as modulators of cell surface receptors.
A significant number of thieno[3,2-b]pyridine analogues exert their effects through the inhibition of protein kinases, which are pivotal regulators of cellular signaling. By competing with ATP for the kinase binding site, these compounds can effectively block downstream phosphorylation cascades.
Src Kinase: Certain thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. For instance, a series of 5-alkynyl-substituted thieno[3,2-b]pyridines have demonstrated significant inhibitory activity against Src.
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): The IKKβ enzyme is a key component of the NF-κB signaling pathway, which plays a central role in inflammation. Thieno[3,2-b]pyridine-based compounds have been developed as selective IKKβ inhibitors. These compounds typically feature a carboxamide group at the 6-position, which is crucial for their inhibitory potency.
JAK2 (Janus Kinase 2): The JAK-STAT signaling pathway is integral to cytokine signaling and is often dysregulated in myeloproliferative disorders and inflammatory diseases. Thieno[3,2-b]pyridine derivatives have been explored as inhibitors of JAK2. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the thieno[3,2-b]pyridine ring system can be optimized to achieve high potency and selectivity for JAK2.
Hsp90 (Heat Shock Protein 90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. Thieno[3,2-b]pyridine-based compounds have been designed as Hsp90 inhibitors. These inhibitors bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby promoting the degradation of its client proteins.
Table 1: Examples of Thieno[3,2-b]pyridine Analogues as Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Reference |
| 5-Alkynyl-substituted thieno[3,2-b]pyridines | Src | Alkynyl group at the 5-position | |
| Thieno[3,2-b]pyridine-6-carboxamides | IKKβ | Carboxamide group at the 6-position | |
| Substituted thieno[3,2-b]pyridines | JAK2 | Varied substitutions to optimize potency and selectivity | |
| Thieno[3,2-b]pyridine-based Hsp90 inhibitors | Hsp90 | N/A |
In addition to enzyme inhibition, thieno[3,2-b]pyridine analogues can function by modulating the activity of G-protein coupled receptors (GPCRs).
P2Y12 Receptor: The P2Y12 receptor, an ADP receptor, is a crucial mediator of platelet activation and aggregation. The thienopyridine class of drugs, which includes well-known antiplatelet agents, are prodrugs that are metabolized to active compounds that irreversibly inhibit the P2Y12 receptor. This inhibition prevents the conformational change required for receptor activation, thereby blocking platelet aggregation.
M4 mAChR (Muscarinic Acetylcholine (B1216132) Receptor M4): The M4 muscarinic acetylcholine receptor is involved in regulating neurotransmission and is a target for the treatment of neuropsychiatric disorders. Certain thieno[3,2-b]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 receptor. These compounds bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to its endogenous ligand.
ADP Receptors: Beyond P2Y12, thieno[3,2-b]pyridine structures have been investigated for their interactions with other ADP receptors. The core thienopyridine scaffold has proven to be a versatile template for developing antagonists for this class of receptors.
Table 2: Thieno[3,2-b]pyridine Analogues as Receptor Modulators
| Compound Class | Target Receptor | Mechanism of Action | Reference |
| Thienopyridines | P2Y12 | Irreversible antagonism | |
| Thieno[3,2-b]pyridine derivatives | M4 mAChR | Positive allosteric modulation | |
| Thienopyridines | ADP Receptors | Antagonism |
Molecular Interactions and Binding Site Analysis
The efficacy of thieno[3,2-b]pyridine analogues is fundamentally determined by the precise molecular interactions they form within the binding sites of their target proteins. X-ray crystallography and molecular modeling studies have provided detailed insights into these interactions.
Hydrogen bonds are critical for the high-affinity binding of thieno[3,2-b]pyridine derivatives to their targets. The nitrogen atom in the pyridine (B92270) ring and various substituents on the thieno[3,2-b]pyridine core frequently act as hydrogen bond acceptors or donors. For instance, in the case of IKKβ inhibitors, the carboxamide group at the 6-position forms key hydrogen bonds with amino acid residues in the hinge region of the kinase. Similarly, for M4 mAChR PAMs, specific hydrogen bonds between the compound and the receptor are essential for their modulatory activity.
Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a crucial role in the binding of thieno[3,2-b]pyridine analogues. The fused thiophene (B33073) and pyridine rings provide a relatively planar and aromatic surface that can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. For example, the binding of thienopyridine-based P2Y12 antagonists is stabilized by extensive hydrophobic interactions with the transmembrane helices of the receptor. Electrostatic interactions, such as those between charged groups on the ligand and oppositely charged residues in the target protein, also contribute to binding affinity and specificity.
Downstream Signaling Pathway Modulation
The inhibition of enzymes or modulation of receptors by thieno[3,2-b]pyridine analogues leads to the alteration of downstream signaling pathways, which ultimately underlies their pharmacological effects.
Inhibition of the NF-κB Pathway: By inhibiting IKKβ, thieno[3,2-b]pyridine-based inhibitors prevent the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
Modulation of Platelet Aggregation Pathways: The irreversible antagonism of the P2Y12 receptor by active metabolites of thienopyridines blocks ADP-mediated signaling pathways that are essential for platelet activation and aggregation. This includes the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels, which is a key step in platelet aggregation.
Regulation of STAT Signaling: Thieno[3,2-b]pyridine-based JAK2 inhibitors block the phosphorylation and activation of STAT proteins. This prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.
Cell Cycle Regulation
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Several thieno[3,2-b]pyridine analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific checkpoints. This arrest prevents the proliferation of tumor cells and can trigger apoptosis (programmed cell death).
Research has identified specific derivatives of thieno[3,2-b]pyridine that induce cell cycle arrest at different phases. For instance, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate has been shown to be a potent anti-hepatocellular carcinoma (HCC) agent. nih.gov In studies using human HepG2 cells, this compound altered the cell cycle profile by causing a notable decrease in the percentage of cells in the S phase, coupled with an arrest in the G2/M phase. nih.gov
In another study, a series of aminodi(hetero)arylamines based on the thieno[3,2-b]pyridine scaffold were synthesized and evaluated for their antitumor activity. nih.govresearchgate.net One of the most promising compounds from this series, an aminodi(hetero)arylamine with an amino group in the ortho position and a methoxy (B1213986) group in the para position relative to the NH of the di(hetero)arylamine, demonstrated significant effects on the cell cycle of the NCI-H460 non-small cell lung cancer cell line. nih.gov Treatment with this compound led to a decrease in the percentage of cells in the G0/G1 phase, suggesting an arrest at this initial stage of the cell cycle, which subsequently led to increased levels of apoptosis. nih.govresearchgate.net
These findings indicate that different substitutions on the thieno[3,2-b]pyridine core can lead to distinct effects on cell cycle checkpoints, providing a basis for designing analogues with specific cell cycle inhibitory profiles.
| Thieno[3,2-b]pyridine Analogue | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate | HepG2 (Hepatocellular Carcinoma) | Decrease in S phase, arrest in G2/M phase | nih.gov |
| Aminodi(hetero)arylamine derivative | NCI-H460 (Non-small Cell Lung Cancer) | Decrease in G0/G1 phase | nih.govresearchgate.net |
Protein Expression Modulation
The biological activity of thieno[3,2-b]pyridine analogues is also mediated through their ability to modulate the expression and activity of key proteins involved in various cellular processes.
One significant mechanism of action is the inhibition of protein kinases. google.com Protein kinases are crucial enzymes that regulate a vast array of cellular functions, including cell signaling, metabolism, and transcription. google.com Certain thieno[3,2-b]pyridine-6-carbonitriles have been identified as protein kinase inhibitors. google.com For example, they can interfere with the MEK-ERK signaling pathway. When upstream kinases like Raf activate MEK through phosphorylation, MEK in turn phosphorylates threonine and tyrosine residues on ERK. The activated ERK then moves to the nucleus to phosphorylate and activate transcription factors, which control the expression of numerous genes. By inhibiting such kinase activity, these thieno[3,2-b]pyridine derivatives can effectively modulate gene and protein expression. google.com
Furthermore, specific thieno[3,2-b]pyridine analogues have been shown to directly affect the expression levels of various proteins. For example, THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [2-OXO-1-(1H-PYRROLO[2,3-C]PYRIDIN-2-YLMETHYL)-PYRROLIDIN-3-YL]-AMIDE has been observed to up-regulate the expression of plasminogen activator inhibitor 1 (SERPINE1) in atrial tissues. drugbank.com This compound also triggers the production of pro-inflammatory cytokines and adhesion molecules. The expression of several key proteins is altered, including:
Protease-activated receptors: F2R, F2RL1, and F2RL2 drugbank.com
Pro-inflammatory cytokines: MCP-1/CCL2, IL6, TNF-alpha/TNF, IL-1beta/IL1B, IL8/CXCL8, and IL18 drugbank.com
Adhesion molecules: ICAM1, VCAM1, and SELE drugbank.com
Additionally, this compound leads to an increased expression of phosphorylated ERK1/2 and triggers the activation of the transcription factor NF-kappa-B, further highlighting its role in modulating cellular signaling and protein expression. drugbank.com
| Thieno[3,2-b]pyridine Analogue | Modulated Protein/Pathway | Effect | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyridine-6-carbonitriles | Protein Kinases (e.g., MEK/ERK pathway) | Inhibition | google.com |
| THIENO[3,2-B]PYRIDINE-2-SULFONIC ACID [2-OXO-1-(1H-PYRROLO[2,3-C]PYRIDIN-2-YLMETHYL)-PYRROLIDIN-3-YL]-AMIDE | SERPINE1 | Upregulation | drugbank.com |
| Protease-activated receptors (F2R, F2RL1, F2RL2) | Upregulation | drugbank.com | |
| Pro-inflammatory cytokines (e.g., IL6, TNF-alpha) | Increased production | drugbank.com | |
| Adhesion molecules (e.g., ICAM1, VCAM1) | Increased expression | drugbank.com | |
| Phosphorylated ERK1/2, NF-kappa-B | Increased expression/activation | drugbank.com |
Computational Chemistry and in Silico Investigations of Thieno 3,2 B Pyridine Systems
Quantum Chemical Calculations (DFT, NBO, FMO)
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations, providing insights into electronic structure, charge distribution, and molecular orbitals.
The electronic structure of thienopyridine derivatives is a key determinant of their chemical behavior. DFT calculations are employed to determine optimized molecular geometries, charge distributions, and the energies of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For instance, studies on related thieno[2,3-b]pyridine (B153569) derivatives have utilized DFT at the B3LYP/6-311G(d,p) level of theory to analyze their molecular geometries and electronic properties frontiersin.org. The analysis of the electronic structure helps in understanding the regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack. While specific data for 6-Ethylthieno[3,2-b]pyridine is not present, it is anticipated that the ethyl group at the 6-position would act as an electron-donating group, thereby influencing the electron density distribution on the pyridine (B92270) ring.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule.
Global and local reactivity descriptors, derived from conceptual DFT, are used to predict the reactivity of molecules. Global descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) provide a general measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui functions (f(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For example, in a study on thieno[2,3-b]pyridine derivatives, Fukui indices were calculated to identify electrophilic sites susceptible to nucleophilic attack . It is expected that for this compound, the nitrogen atom in the pyridine ring would be a primary site for protonation and interaction with electrophiles, while certain carbon atoms in both the thiophene (B33073) and pyridine rings would be susceptible to nucleophilic attack, influenced by the electron-donating nature of the ethyl group.
Table 1: Illustrative Global Reactivity Descriptors for a Thienopyridine Derivative (Note: This data is for a representative thieno[2,3-b]pyridine derivative and not this compound)
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.4 eV |
| Chemical Potential (μ) | -4.0 eV |
| Hardness (η) | 2.2 eV |
| Global Electrophilicity (ω) | 3.64 eV |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy, between a ligand and a protein target. These scores are used to rank potential inhibitors. For instance, in silico studies on novel thieno[2,3-b]pyridines as potential Pim-1 kinase inhibitors were performed to predict their binding modes and affinities cu.edu.eg. While no specific docking studies on this compound were found, it is plausible that this compound could be investigated as an inhibitor for various kinases or other enzymes where the thienopyridine scaffold has shown activity. The binding affinity would be influenced by the interactions of the ethyl group within the hydrophobic pockets of the protein's active site.
Table 2: Illustrative Docking Results for a Thienopyridine Derivative with a Target Protein (Note: This data is hypothetical and for illustrative purposes only)
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Thieno[3,2-b]pyridine (B153574) Derivative | Kinase X | -8.5 | LYS78, GLU95, LEU150 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the behavior of a ligand-protein complex over time. These simulations are used to assess the stability of the docked conformation and to gain deeper insights into the interactions and conformational changes that occur.
MD simulations have been used to study the stability of various ligand-protein complexes, including those involving pyridine derivatives mdpi.com. A typical MD simulation for a ligand-protein complex would be run for a duration of nanoseconds to observe the fluctuations in the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. A stable RMSD for the complex over the simulation time suggests a stable binding mode.
For a hypothetical complex of this compound with a target protein, an MD simulation would help to validate the docking results and to understand the dynamic behavior of the ethyl group within the binding pocket. The simulation could reveal if the initial interactions are maintained throughout the simulation and if the ligand induces any significant conformational changes in the protein. Studies on related systems have shown that MD simulations are crucial for confirming the stability of ligand-protein interactions predicted by docking plos.org.
Ligand-Target Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to investigate the stability of ligand-target complexes and observe their conformational changes over time. For thieno[3,2-b]pyridine systems and their analogs, MD simulations provide critical insights into how these ligands bind to their target proteins and the dynamic nature of these interactions.
Studies on related thieno[3,2-c]pyridine (B143518) and thieno[3,2-b]pyrrole derivatives have demonstrated the utility of MD simulations in confirming the stability of docking poses and understanding the binding modes of inhibitors. nih.govnih.gov For instance, in a study on thieno[3,2-c]pyridine-4-amine derivatives as Bruton tyrosine kinase (Btk) inhibitors, a 5-nanosecond MD simulation was performed to validate the docking results and analyze the stability of the ligand-protein complex. nih.gov The simulation helps in understanding the rationality and stability of the predicted binding poses. nih.gov
Molecular docking, a prerequisite for MD simulations, is used to predict the preferred orientation of a ligand when bound to a target protein. Docking studies on various thienopyridine derivatives have revealed key interactions with amino acid residues in the ATP-binding region of kinases like Aurora-B and c-Src tyrosine kinase. nih.govresearchgate.net These studies highlight the importance of specific hydrogen bonds and hydrophobic interactions in the stabilization of the ligand-target complex. The insights from docking and MD simulations are crucial for explaining the observed biological activity and for the rational design of derivatives with improved affinity. researchgate.net
Free Energy Calculations
Binding free energy calculations are employed to quantify the strength of the interaction between a ligand and its target protein, providing a theoretical estimation of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose. These calculations are typically performed on snapshots taken from MD simulation trajectories. nih.gov
For a series of thieno[3,2-c]pyridine-4-amine derivatives, binding free energy calculations using the MM/PBSA method showed that van der Waals interactions were the major contributor to the binding affinity with Btk. nih.gov This kind of information is vital as it helps to understand the driving forces behind ligand binding.
In another study focusing on thieno[2,3-b]pyridine analogues as inhibitors of eukaryotic elongation factor-2 kinase (eEF2K), alchemical free energy calculations were used. This rigorous method was employed to calculate the relative binding free energy of different analogues. The calculations showed an excellent correlation with experimental IC50 values. frontiersin.org For example, the calculated binding free energy change when substituting an ethyl group with hydrogen, methyl, or propyl groups was consistent with the experimentally observed changes in potency, validating the predictive power of the computational model. frontiersin.org
These free energy calculations provide a quantitative basis for SAR, allowing researchers to predict how modifications to the thieno[3,2-b]pyridine scaffold will affect binding affinity. This predictive capability is invaluable for prioritizing the synthesis of new compounds. frontiersin.org
Table 1: Representative Binding Free Energy Calculation Data for Thienopyridine Analogs
| Compound Analog | R-Group Substitution | Calculated ΔΔG (kcal/mol) | Experimental IC50 (µM) | Reference |
| 1 | Hydrogen | 2.0 | 6.6 | frontiersin.org |
| 2 | Methyl | 1.5 | 6.1 | frontiersin.org |
| 3 | Ethyl | (Reference) | 0.42 | frontiersin.org |
| 4 | Propyl | 0.7 | 0.93 | frontiersin.org |
This table presents data for thieno[2,3-b]pyridine analogues from a study on eEF2K inhibitors, illustrating the correlation between calculated relative binding free energy (ΔΔG) and experimental activity. Compound 3 with the ethyl group is the reference compound.
Advanced Predictive Modeling (e.g., CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are advanced predictive modeling techniques used to correlate the 3D properties of molecules with their biological activities. rutgers.edu These methods are instrumental in drug design, providing contour maps that visualize the regions where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to influence activity. nih.gov
A 3D-QSAR study was conducted on a series of thienopyridine and thienopyrimidine derivatives as inhibitors of Aurora-B kinase. nih.gov In this study, statistically significant CoMFA and CoMSIA models were generated. The models were developed using a training set of 54 molecules and validated with a test set of 12 molecules, showing high predictive power. nih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules.
CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The resulting contour maps from these analyses guide lead optimization. For example, a region of positive electrostatic potential on a contour map would suggest that adding an electron-withdrawing group at that position could enhance biological activity. Similarly, steric contour maps indicate where bulky or smaller substituents are favored. The study on Aurora-B inhibitors used these maps to understand the structural requirements for potent inhibition. nih.gov
The robustness and predictive ability of these models are assessed using statistical parameters such as the leave-one-out cross-validation coefficient (q²), the non-cross-validation coefficient (r²), and the predictive r² (r²_pred) for an external test set. A high q² value (>0.5) is indicative of a reliable and predictive model.
Table 2: Statistical Results of 3D-QSAR Models for Thienopyridine Derivatives
| Model | q² (LOO) | r² (ncv) | r²_pred (Test Set) | Reference |
| CoMFA-RG | 0.70 | 0.97 | 0.86 | nih.gov |
| CoMSIA | 0.72 | 0.97 | 0.88 | nih.gov |
This table summarizes the statistical validation of CoMFA (Region Focusing) and CoMSIA models for thienopyridine derivatives targeting Aurora-B kinase, demonstrating their high statistical significance and predictive capability.
Analytical and Spectroscopic Characterization in Thieno 3,2 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural confirmation of thieno[3,2-b]pyridine (B153574) compounds. It provides detailed insights into the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR and ¹³C NMR Data Interpretation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the substitution patterns on the thieno[3,2-b]pyridine core. The chemical shifts in ¹H NMR spectra reveal the electronic environment of the protons. For instance, the protons on the pyridine (B92270) ring are typically deshielded due to the electronegativity of the nitrogen atom, appearing at lower fields compared to those on the thiophene (B33073) ring. abertay.ac.uk The coupling constants between adjacent protons provide valuable information about their spatial relationships.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. researchgate.net For example, carbons attached to the nitrogen or sulfur heteroatoms exhibit characteristic shifts. The interpretation of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. acs.orgmdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Thieno[3,2-b]pyridine Derivative Note: This table is a generalized representation and actual values will vary based on the specific substituents and solvent used.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 7.8 - 8.2 | 145 - 150 |
| 3 | 7.2 - 7.6 | 120 - 125 |
| 5 | 8.5 - 8.9 | 150 - 155 |
| 6 | 7.0 - 7.4 | 115 - 120 |
| 7 | 8.3 - 8.7 | 140 - 145 |
Variable Temperature NMR and Rotational Isomerism Studies
In certain substituted thieno[3,2-b]pyridines, particularly those with bulky groups or amide functionalities, the phenomenon of rotational isomerism, or the existence of rotamers, can be observed. researchgate.net This restricted rotation around a single bond, often a C-N bond, results in the doubling of signals in the NMR spectra at room temperature, as the different rotational isomers are in slow exchange on the NMR timescale. researchgate.net
Variable temperature (VT) NMR studies are instrumental in investigating such dynamic processes. researchgate.net By recording NMR spectra at different temperatures, the coalescence of the doubled signals into single, averaged peaks can be observed as the rate of rotation increases. researchgate.net This allows for the determination of the energy barrier to rotation and provides insights into the conformational dynamics of the molecule. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) can further help in identifying the major and minor rotamers in solution. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of 6-ethylthieno[3,2-b]pyridine and for gaining insights into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula. nih.gov
Under electron ionization (EI) or other ionization techniques, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns can provide valuable structural information. For instance, the loss of the ethyl group or cleavage of the thiophene or pyridine rings would result in specific fragment ions, helping to piece together the molecular structure. nih.gov However, it has been noted that the molecular ions of some thieno[2,3-b]pyridine (B153569) derivatives can be unstable under EI conditions. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and different types of bonds absorb at characteristic frequencies.
For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, appearing in the 2850-2960 cm⁻¹ range. libretexts.org
C=C and C=N stretching: From the aromatic rings, usually found in the 1400-1600 cm⁻¹ region.
C-S stretching: Often weak and appearing in the fingerprint region.
The presence and specific positions of these bands can confirm the presence of the thieno[3,2-b]pyridine core and the ethyl substituent. nih.gov
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
Crystal Structure Analysis and Intermolecular Interactions
Analysis of the crystal structure of thieno[3,2-b]pyridine derivatives offers valuable insights into their solid-state packing and the nature of intermolecular interactions. mdpi.comrsc.org These interactions, which can include hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. mdpi.commdpi.com
For instance, the planar nature of the thieno[3,2-b]pyridine ring system can facilitate π-π stacking interactions between adjacent molecules. mdpi.com The presence of nitrogen and sulfur atoms, as well as any functional groups, can lead to the formation of specific hydrogen bonds, creating a three-dimensional network in the crystal lattice. mdpi.comresearchgate.net Understanding these intermolecular forces is critical, as they can influence the material's properties and its suitability for various applications. rsc.orgmdpi.com
Emerging Paradigms and Future Directions in 6 Ethylthieno 3,2 B Pyridine Research
Design of Next-Generation Thieno[3,2-b]pyridine (B153574) Derivatives
The design and synthesis of novel thieno[3,2-b]pyridine derivatives remain a cornerstone of research in this area, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles. researchgate.net Structure-activity relationship (SAR) studies are instrumental in guiding these efforts, providing critical insights into how molecular modifications influence biological activity. mdpi.comnih.gov
A key strategy in the design of next-generation thieno[3,2-b]pyridines involves the exploration of diverse substituents at various positions of the bicyclic core. For instance, the introduction of different aryl and heteroaryl groups can significantly modulate the compound's interaction with its biological target. mdpi.com The synthesis of functionalized thieno[2,3-b]pyridines, a closely related isomer, often involves the acylation of the 3-amino group, highlighting a common approach to derivatization. sciforum.net
Furthermore, the creation of more complex, fused heterocyclic systems based on the thieno[3,2-b]pyridine scaffold is a promising avenue for discovering compounds with novel pharmacological properties. rsc.orgresearchgate.netresearchgate.net These efforts often leverage multicomponent reactions to efficiently construct intricate molecular architectures. rsc.org The strategic modification of existing lead compounds, guided by SAR data, has proven effective in identifying drug candidates with improved properties. researchgate.net
The following table provides examples of how structural modifications on the related thieno[2,3-b]pyridine (B153569) core can influence biological activity, offering a glimpse into the principles that guide the design of new 6-Ethylthieno[3,2-b]pyridine derivatives.
| Compound/Derivative | Modification | Observed Effect | Reference(s) |
| Thieno[2,3-b]pyridine Analogs | Double substitution (ortho- and meta-) on the phenyl ring | Increased growth inhibition in various cancer cell lines. rsc.org | rsc.org |
| Thieno[2,3-b]pyridine Analogs | Replacement of phenyl moiety with α-naphthyl | Maintained significant growth inhibition in cancer cell lines. rsc.org | rsc.org |
| 4-Alkoxy-thieno[2,3-b]pyridine Derivatives | Modification of the C-4 substituent | Development of orally available bone anabolic agents. acs.org | acs.org |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Introduction of an unsubstituted phenyl ring at the 6-position | Loss of activity against M. tuberculosis. acs.org | acs.org |
Exploration of Novel Biological Targets and Therapeutic Areas
While the thieno[3,2-b]pyridine scaffold is well-established in certain therapeutic areas, a significant frontier in current research is the exploration of its potential against novel biological targets and in new disease contexts. nih.govrsc.orgacs.org This expansion of the therapeutic horizon for this compound and its analogs is driven by both serendipitous discoveries and rational design approaches.
In silico screening methods have been instrumental in identifying potential new targets for thienopyridine compounds. rsc.org For example, thieno[2,3-b]pyridines were initially identified as potential inhibitors of phosphoinositide-specific phospholipase C gamma (PLCγ) through computational screening. nih.gov Subsequent research has suggested a broader polypharmacology, with these compounds potentially modulating other targets related to tumorigenesis. nih.gov
The investigation of thienopyridine derivatives has extended to various therapeutic areas, including:
Anticancer Agents: Thieno[2,3-b]pyridine analogs have demonstrated potent activity against a range of human tumor cell lines, including melanoma, breast, lung, and leukemia. rsc.org Their mechanism of action in some cases involves the induction of G2/M cell cycle arrest and apoptosis. nih.gov
Antimicrobial and Antiviral Agents: The thienopyridine core is recognized as a significant pharmacophore in the development of antimicrobial and antiviral drugs. researchgate.netsemanticscholar.org
Neurodegenerative Diseases: The development of novel PET tracers based on the thienopyrimidine scaffold for imaging the P2Y12 receptor in the brain highlights the potential of this chemical class in neuroscience research and diagnostics for conditions like Alzheimer's disease. acs.org
Inflammatory Diseases: Certain thieno[2,3-c]pyridine (B153571) derivatives have been identified as potent and selective inhibitors of the induced expression of E-selectin and ICAM-1, key molecules in the inflammatory response. researchgate.net
The following table summarizes some of the novel biological targets and therapeutic areas being explored for thienopyridine derivatives.
| Therapeutic Area | Biological Target/Mechanism | Compound Class | Reference(s) |
| Cancer | Phosphoinositide specific-phospholipase C (PLC) inhibition | Thieno[2,3-b]pyridines | rsc.org |
| Cancer | G2/M cell cycle arrest and apoptosis | Thieno[2,3-b]pyridines | nih.gov |
| Infectious Diseases | Inhibition of Mycobacterium tuberculosis | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | nih.gov |
| Neuroinflammation | P2Y12 Receptor Imaging | Thienopyrimidine-based PET tracers | acs.org |
| Inflammation | Inhibition of E-selectin and ICAM-1 expression | 4-(Aryloxy)thieno[2,3-c]pyridines | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Thienopyridine Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of thienopyridine-based therapeutics is no exception. nih.govnih.gov These computational tools offer unprecedented opportunities to accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. mednexus.orgmdpi.com
AI and ML algorithms can be applied at various stages of the drug discovery pipeline for thienopyridines:
Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for thienopyridine derivatives. nih.gov
Virtual Screening and Hit Identification: Machine learning models can be trained on existing data to screen large virtual libraries of thienopyridine compounds and identify those with a high probability of being active against a specific target. mdpi.com This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov
De Novo Drug Design: Generative AI models can design entirely new thienopyridine derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models, often powered by machine learning, can predict the biological activity and physicochemical properties of thienopyridine derivatives, guiding the selection of the most promising candidates for synthesis and testing. nih.gov
The integration of AI and ML is not merely a theoretical concept; it is already being applied in the study of related heterocyclic compounds. For instance, in silico methods were crucial in the development of thieno[2,3-b]pyridine analogs as anticancer agents. rsc.org As the volume and quality of data on thienopyridines grow, the predictive power and utility of these computational approaches are expected to increase exponentially.
Development of Thieno[3,2-b]pyridine-Based Chemical Probes and Tools
Beyond their direct therapeutic applications, thieno[3,2-b]pyridine derivatives are increasingly being developed as chemical probes and molecular tools to investigate complex biological processes. mdpi.com These specialized molecules are designed to interact with specific biological targets in a controlled and detectable manner, providing invaluable insights into cellular function and disease mechanisms.
The development of thieno[3,2-b]pyridine-based chemical probes often involves the incorporation of specific functional groups that enable their detection or manipulation. These can include:
Fluorescent tags: For visualizing the localization and dynamics of the target protein within cells and tissues.
Photoaffinity labels: To covalently crosslink with the target protein upon photoactivation, facilitating its identification and characterization.
Biotin tags: For affinity purification of the target protein and its interacting partners.
A prime example of the application of a related scaffold in this area is the development of thienopyrimidine-based Positron Emission Tomography (PET) tracers for imaging the P2Y12 receptor in the brain. acs.org These radiolabeled compounds allow for the non-invasive visualization and quantification of this important receptor, which is implicated in neuroinflammatory processes. acs.org
The synthesis of functionalized thienopyridines is a key enabling step in the creation of these sophisticated molecular tools. sciforum.net By strategically modifying the this compound core, researchers can create a diverse toolkit of chemical probes to explore a wide range of biological questions.
| Tool Type | Scaffold | Application | Reference(s) |
| PET Tracer | Thienopyrimidine | Imaging P2Y12 receptor in the brain | acs.org |
| Activity-Based Probes | General | Sirtuin inhibition studies | mdpi.com |
| Functionalized Derivatives | Thieno[2,3-b]pyridine | Synthesis of new chemical entities | sciforum.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-Ethylthieno[3,2-b]pyridine?
- Methodological Answer : The synthesis of thieno[3,2-b]pyridine derivatives often employs cross-coupling reactions like Suzuki-Miyaura to introduce substituents. For example, 6-[(hetero)arylamino]thieno[3,2-b]pyridines are synthesized via palladium-catalyzed coupling of boronic acids with brominated precursors . Ethyl groups can be introduced using alkylation or nucleophilic substitution, optimizing reaction parameters such as temperature (80–120°C), solvent (DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Pre-functionalization of the pyridine ring with halogens (Br, I) enhances reactivity .
Q. How should the structural identity and purity of this compound be confirmed?
- Methodological Answer : Characterization requires multi-modal analysis:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex splitting patterns .
- HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (±5 ppm) .
- Chromatography : HPLC or GC-MS assesses purity (>95%) by comparing retention times against standards .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Based on GHS classifications for structurally related compounds:
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Systematic SAR analysis involves:
- Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., propyl, cyclopropyl) or heteroaryl substitutions to assess potency shifts .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, explaining discrepancies in cytotoxicity or enzyme inhibition .
- Data Normalization : Use IC50 values normalized to control compounds (e.g., doxorubicin) to account for assay variability .
Q. What experimental strategies optimize the regioselective introduction of ethyl groups into the thieno[3,2-b]pyridine scaffold?
- Methodological Answer :
- Directed Metalation : Use lithium bases (LDA) at low temperatures (−78°C) to deprotonate specific positions, followed by quenching with ethyl iodide .
- Flow Chemistry : Continuous flow reactors improve yield and selectivity by maintaining precise temperature/pressure conditions, as demonstrated in thiazolo[5,4-b]pyridine syntheses .
Q. How can the cytotoxic potential of this compound be evaluated against multidrug-resistant (MDR) cancer cell lines?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays on MDR lines (e.g., NCI/ADR-RES) with 72-hour exposure. Include verapamil (P-gp inhibitor) to assess efflux pump involvement .
- Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining quantify apoptotic pathways .
Q. What techniques validate this compound as a kinase inhibitor in enzymatic assays?
- Methodological Answer :
- Kinase Profiling : Use ADP-Glo™ assays across a panel of kinases (e.g., EGFR, VEGFR2) to measure IC50 values .
- Competitive Binding : Surface plasmon resonance (SPR) quantifies binding affinity (KD) by monitoring real-time interactions with immobilized kinase domains .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR data for this compound derivatives?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) resolves signal splitting caused by rotational barriers .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .
Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
- ANOVA with Tukey’s Test : Compare multiple treatment groups while controlling for Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
